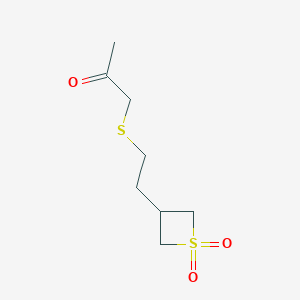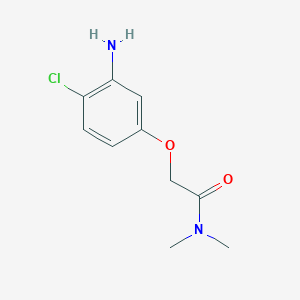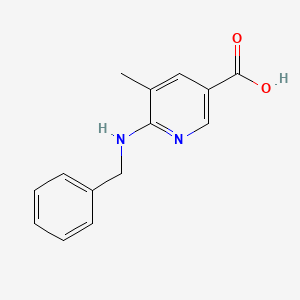
6-Acetamido-5-bromoquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetamido-5-bromoquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an acetamido group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-5-bromoquinoline-2-carboxylic acid typically involves the following steps:
Acetylation: The acetamido group is introduced by acetylation of the amino group at the 6th position. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group at the 2nd position is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetamido-5-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-2,5-dicarboxylic acid derivatives.
Reduction: Formation of 6-acetamido-5-hydroxyquinoline-2-carboxylic acid.
Substitution: Formation of 6-acetamido-5-substituted quinoline-2-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Acetamido-5-bromoquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-Acetamido-5-bromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromoquinoline-2-carboxylic acid
- 6-Aminoquinoline-2-carboxylic acid
- 6-Acetamidoquinoline-2-carboxylic acid
Uniqueness
6-Acetamido-5-bromoquinoline-2-carboxylic acid is unique due to the presence of both an acetamido group and a bromine atom on the quinoline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications. The compound’s ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C12H9BrN2O3 |
|---|---|
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
6-acetamido-5-bromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O3/c1-6(16)14-9-5-4-8-7(11(9)13)2-3-10(15-8)12(17)18/h2-5H,1H3,(H,14,16)(H,17,18) |
InChI-Schlüssel |
KMDRWSGQQXMWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)N=C(C=C2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B15229632.png)






![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)
![5-Cyclopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B15229695.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B15229701.png)
![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)



